molecular formula C10H6MgN4O8 B1229137 Magnesium orotate CAS No. 34717-03-8

Magnesium orotate

Cat. No. B1229137
CAS RN: 34717-03-8
M. Wt: 334.48 g/mol
InChI Key: QWLHYYKDLOVBNV-UHFFFAOYSA-L
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Description

Magnesium orotate is a compound where magnesium is bound to orotic acid. This combination is of interest for its unique chemical and physical properties, and it has been the subject of various scientific investigations. The interest spans its synthesis, molecular structure, chemical reactions, and both physical and chemical properties. Notably, the compound is distinguished from other magnesium salts by its specific interactions and the stability it provides to magnesium ions.

Synthesis Analysis

The synthesis of this compound involves the neutralization of orotic acid (OrH2) with magnesium hydroxide in an aqueous medium, yielding crystalline this compound hydrates. This process has been detailed in studies where the crystalline structure was analyzed using single-crystal X-ray diffraction, revealing insights into the layer structures and the complex formation between magnesium ions and orotate ions through hydrogen bonds and base-pairing interactions between the planar uracil ring systems of orotate (Bach, Kumberger, & Schmidbaur, 1990).

Molecular Structure Analysis

The molecular structure of this compound hydrates, as revealed by X-ray diffraction, shows magnesium in a hexaquo complex, surrounded by water molecules and orotate ions. The magnesium ion's coordination with orotate ions is primarily through hydrogen bonds, indicating a significant role of water molecules in the structure's stability. This intricate arrangement suggests a unique stabilization mechanism of magnesium ions by orotate (Bach, Kumberger, & Schmidbaur, 1990).

Chemical Reactions and Properties

This compound shows stability in water, contrasting with other magnesium salts that may exhibit higher solubility and reactivity. The orotate ion, being a key intermediate in the biosynthesis of pyrimidines, pairs with magnesium to enhance the stability of this compound, making it less reactive in aqueous solutions and reducing its laxative effects commonly associated with other magnesium salts (Classen, 2004).

Physical Properties Analysis

Studies focusing on this compound's physical properties have highlighted its poor solubility in water, which influences its bioavailability and interaction with the gastrointestinal tract. Unlike more soluble magnesium salts, this compound does not significantly affect gastric acid levels or exhibit strong laxative properties. This characteristic underlines its distinct physical behavior among magnesium supplements (Classen, 2004).

Chemical Properties Analysis

The chemical stability of this compound is notable, particularly in biological environments. Orotic acid, part of this compound, plays a crucial role in metabolic processes, including the biosynthesis of nucleotides. The combination of magnesium and orotic acid in this compound may influence cellular energy status and nucleotide synthesis, showcasing the compound's unique chemical properties relevant to metabolic functions and energy production (Classen, 2004).

Scientific Research Applications

Cardiac Protection and Treatment

Research indicates that magnesium orotate can play a role in protecting the heart, particularly in cases of myocardial infarction and cardiomyopathy. Studies have demonstrated that it can improve the energy status of the recently infarcted myocardium, augment depleted myocardial pyrimidines and purines, and improve the tolerance of the heart to ischemia. These effects suggest potential applications in the treatment of heart diseases, especially in improving exercise tolerance in patients with coronary artery disease and trained athletes (Rosenfeldt, 1998).

Severe Congestive Heart Failure

This compound has been evaluated for its effects on mortality and clinical symptoms in patients with severe heart failure. A study found that it could significantly improve survival rates and clinical symptoms, suggesting its usefulness as adjuvant therapy in patients with severe congestive heart failure (Stepura & Martynow, 2009).

Acute Cardioprotection

This compound has shown potential in providing acute cardioprotection at reperfusion in both isolated and in vivo rat hearts. This effect might be related to the reduction of mitochondrial permeability transition pore opening, a common trigger of cardiac cell death following ischemia-reperfusion (Mirica et al., 2012).

Metabolic Therapy in Atrial Fibrillation

In patients with atrial fibrillation, this compound has been studied as part of complex therapy. It was found to increase the effectiveness of medical cardioversion and improve patients' quality of life, demonstrating its potential utility in managing atrial fibrillation (Fushtey et al., 2022).

Effect on Blood Vessels

This compound has been studied for its effects on blood vessel protection. It appears to favorably influence lipid levels and the LDL/HDL quotient, and decrease interactions between monocytes/macrophages and blood vessel endothelium, which may reduce plaque formation and be beneficial in treating arteriosclerotic vessel wall changes (Jellinek & Takács, 2011).

Modulation of the Microbiome-Gut-Brain Axis

Recent studies suggest that this compound might have a role in modulating the microbiome-gut-brain axis. It has been cited as a possible adjuvant in treating psychiatric disorders like major depression and anxiety, especially in cases with concurrent gastroenterological symptoms (Șchiopu et al., 2022).

Fibroblast Morphofunctional Characteristics

This compound has been observed to affect the morphofunctional characteristics of fibroblasts in cell culture. It promotes synthetic and secretory activity in fibroblasts, indicating potential applications in cellular biology and tissue engineering (Didenko et al., 2015).

Mechanism of Action

Mode of Action

Orotic acid acts as a transporter that carries magnesium into the cells . It also exhibits antioxidant properties, as it is a key intermediate in the biosynthetic pathway of pyrimidines that promotes the synthesis of enzymes which act as free radical scavengers .

Biochemical Pathways

Magnesium orotate plays a crucial role in several biochemical pathways. It regulates neurotransmitters, which are directly involved in sleep, and maintains healthy levels of GABA, a neurotransmitter that promotes sleep . By improving these pathways’ efficiency, this compound can help achieve more restful sleep . It also plays a role in the activation of Adenosine Triphosphate (ATP), which is the primary energy source for cells .

Pharmacokinetics

This compound has good permeability and absorption. More than 90% of the tested dose permeated the intestinal mucosa and was recovered in urine . The time to reach maximum plasma or serum concentration (Tmax) was 3 hours for this compound . .

Result of Action

This compound has been shown to reduce the severity of chronic myocardial dysfunction and structural damage in cardiomyopathy . It supplies much-needed energy to an oxygen-starved heart by driving the pentose pathway . It also limits the release of stress hormones and acts at the blood-brain barrier to prevent them from entering the brain .

Action Environment

Environmental factors, such as the presence of other compounds and the state of the body, can influence the action, efficacy, and stability of this compound. For instance, dysbiosis, a microbial imbalance in the body, can affect the efficacy of this compound in treating gastroenterological and psychiatric disorders . Furthermore, the calcium channel-blocking activity of magnesium may partially contribute to its antioxidative effects on cells and tissues .

properties

IUPAC Name

magnesium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H4N2O4.Mg/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLHYYKDLOVBNV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6MgN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905129
Record name Magnesium orotate
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Molecular Weight

334.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34717-03-8
Record name Magnesium orotate
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Record name Magnesium orotate
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Record name Magnesium orotate
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Record name Magnesium, bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-.kappa.N3,.kappa.O4)-, (T-4)-
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Record name Magnesium orotate
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Record name Bis(1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylato-N3,O4)magnesium
Source European Chemicals Agency (ECHA)
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Record name MAGNESIUM OROTATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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